[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol
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Overview
Description
[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrimidine with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium methoxide in a solvent like methanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]amine
- [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]ethanol
- [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]propane
Uniqueness
Compared to its analogs, [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group, for example, allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets .
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
(3-pyrimidin-4-yl-1,2,4-oxadiazol-5-yl)methanol |
InChI |
InChI=1S/C7H6N4O2/c12-3-6-10-7(11-13-6)5-1-2-8-4-9-5/h1-2,4,12H,3H2 |
InChI Key |
GFDMXPYMLTUKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C2=NOC(=N2)CO |
Origin of Product |
United States |
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